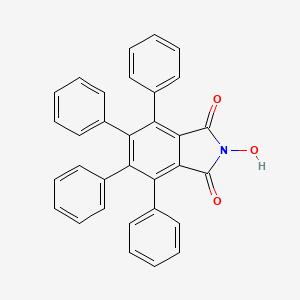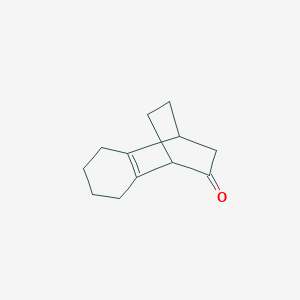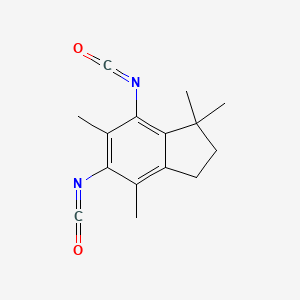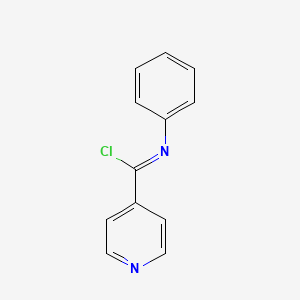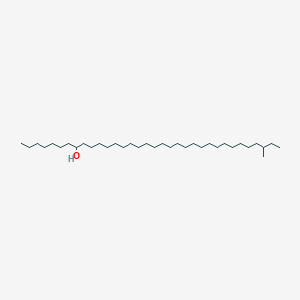
3,3-Diamino-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diamino-1-phenylprop-2-en-1-one is an organic compound with the molecular formula C9H10N2O. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two amino groups and a phenyl group attached to a prop-2-en-1-one backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diamino-1-phenylprop-2-en-1-one typically involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by the addition of ammonia. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Basic catalysts such as sodium ethoxide or potassium carbonate
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3,3-Diamino-1-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
3,3-Diamino-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3,3-Diamino-1-phenylprop-2-en-1-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The molecular pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Diphenylprop-2-yn-1-one
- 3-(Diphenylphosphoryl)-3-hydroxy-1-phenylpropan-1-one
- 3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one
Uniqueness
3,3-Diamino-1-phenylprop-2-en-1-one is unique due to the presence of two amino groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological applications make it a compound of significant interest in scientific research.
Propiedades
Fórmula molecular |
C9H10N2O |
|---|---|
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
(Z)-3-hydroxy-3-phenylprop-2-enimidamide |
InChI |
InChI=1S/C9H10N2O/c10-9(11)6-8(12)7-4-2-1-3-5-7/h1-6,12H,(H3,10,11)/b8-6- |
Clave InChI |
RSKWXZZLDBCNHS-VURMDHGXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/C(=N)N)/O |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


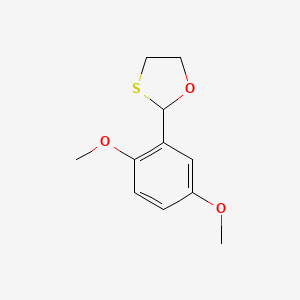
![3,3'-[Dotriacontane-1,32-diylbis(oxy)]bis[2-(hexadecyloxy)propan-1-ol]](/img/structure/B12543910.png)
![Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxy-](/img/structure/B12543913.png)
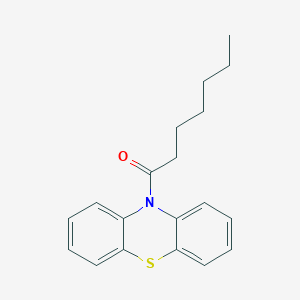

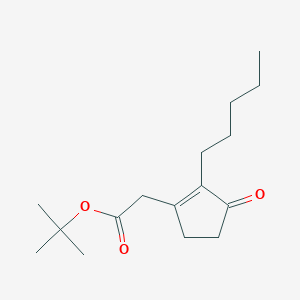
![3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one](/img/structure/B12543931.png)
![9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12543938.png)
